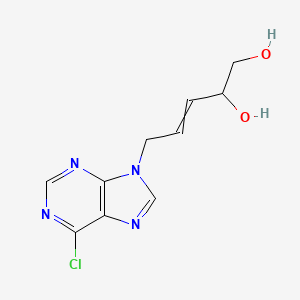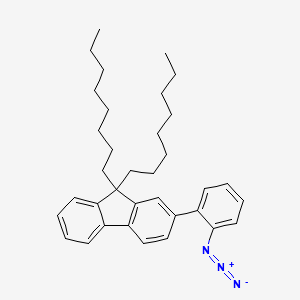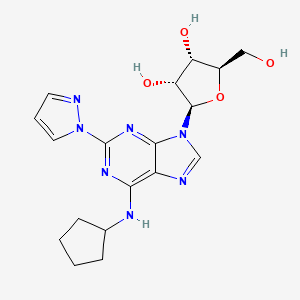![molecular formula C21H20N4O2 B12597827 N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide CAS No. 606104-84-1](/img/structure/B12597827.png)
N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide is a complex organic compound with a unique structure that combines a quinoline derivative with a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 3-cyano-8-methylquinoline with an appropriate amine to form the intermediate. This intermediate is then reacted with 3-methoxybenzoyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the benzamide part of the molecule may inhibit certain enzymes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3,4-dimethoxybenzamide
- N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3,5-dimethoxybenzamide
Uniqueness
N-{2-[(3-Cyano-8-methyl-2-quinolinyl)amino]ethyl}-3-methoxybenzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 3-position of the benzamide moiety may enhance its ability to interact with certain molecular targets compared to its dimethoxy counterparts .
特性
CAS番号 |
606104-84-1 |
|---|---|
分子式 |
C21H20N4O2 |
分子量 |
360.4 g/mol |
IUPAC名 |
N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-5-3-6-15-11-17(13-22)20(25-19(14)15)23-9-10-24-21(26)16-7-4-8-18(12-16)27-2/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
MJDHUFZOTZVBKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCNC(=O)C3=CC(=CC=C3)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)

![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)

![1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea](/img/structure/B12597788.png)

![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![4-[Bis(ethylsulfanyl)methyl]-2-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12597819.png)
![5-hydroxy-4-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-isoquinolin-1-one](/img/structure/B12597835.png)

![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)

